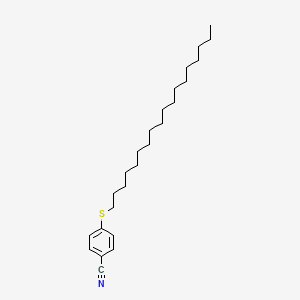
4-(Octadecylsulfanyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Octadecylsulfanyl)benzonitrile is an organic compound that features a benzonitrile group substituted with an octadecylsulfanyl chain. This compound is of interest due to its unique structural properties, which combine the characteristics of a long alkyl chain with a nitrile functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octadecylsulfanyl)benzonitrile typically involves the nucleophilic substitution of a benzonitrile derivative with an octadecylsulfanyl group. One common method is the reaction of 4-chlorobenzonitrile with octadecylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or column chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Octadecylsulfanyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octadecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzonitrile ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzonitrile derivatives.
Applications De Recherche Scientifique
4-(Octadecylsulfanyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Octadecylsulfanyl)benzonitrile involves its interaction with various molecular targets. The long alkyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The nitrile group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Hexadecylsulfanyl)benzonitrile
- 4-(Dodecylsulfanyl)benzonitrile
- 4-(Octylsulfanyl)benzonitrile
Uniqueness
4-(Octadecylsulfanyl)benzonitrile is unique due to its longer alkyl chain compared to similar compounds. This longer chain can enhance its hydrophobic interactions and its ability to integrate into lipid bilayers, making it particularly useful in applications requiring strong amphiphilic properties.
Propriétés
Numéro CAS |
117482-76-5 |
|---|---|
Formule moléculaire |
C25H41NS |
Poids moléculaire |
387.7 g/mol |
Nom IUPAC |
4-octadecylsulfanylbenzonitrile |
InChI |
InChI=1S/C25H41NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25-20-18-24(23-26)19-21-25/h18-21H,2-17,22H2,1H3 |
Clé InChI |
WSRJSKMFEHWCGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCSC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid](/img/structure/B14291011.png)


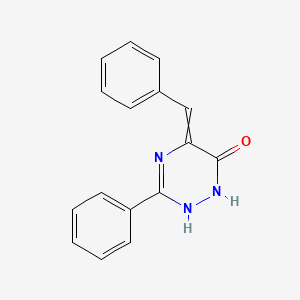
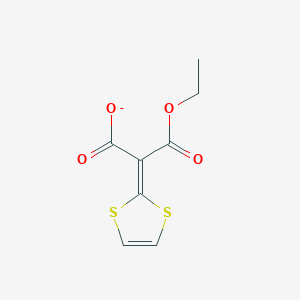
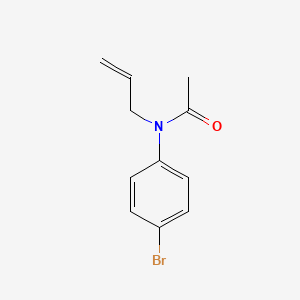

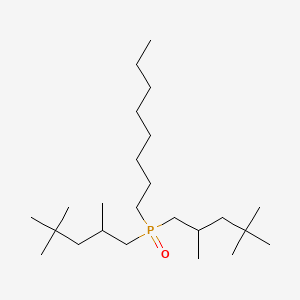

![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14291088.png)



